molecular formula C10H14OS B14006325 [(2-Ethoxyethyl)sulfanyl]benzene CAS No. 19594-05-9

[(2-Ethoxyethyl)sulfanyl]benzene

Cat. No.: B14006325
CAS No.: 19594-05-9
M. Wt: 182.28 g/mol
InChI Key: NNMYRIQJNYKPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Ethoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfanyl group is substituted with a 2-ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-ethoxyethanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The process can be summarized as follows:

  • Benzene reacts with 2-ethoxyethanethiol.
  • A catalyst, such as titanium tetraisopropoxide, is used to facilitate the reaction.
  • The reaction mixture is heated to 50-70°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

[(2-Ethoxyethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Ethoxyethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

[(2-Ethoxyethyl)sulfanyl]benzene can be compared with other similar compounds, such as:

    [(2-Methoxyethyl)sulfanyl]benzene: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties.

    [(2-Ethoxyethyl)thio]benzene: The thioether linkage in this compound results in different reactivity compared to the sulfanyl group.

Uniqueness

This compound is unique due to its specific combination of the ethoxyethyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

19594-05-9

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-ethoxyethylsulfanylbenzene

InChI

InChI=1S/C10H14OS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

NNMYRIQJNYKPLN-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.